molecular formula C23H27NO6S B11589333 N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)benzamide

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B11589333
M. Wt: 445.5 g/mol
InChI Key: DDXVVDJYELPWOL-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by its complex structure, which includes a benzyl group, a dioxidotetrahydrothiophenyl group, and a prop-2-en-1-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the Benzyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzyl chloride with a suitable amine to form the benzyl intermediate.

    Formation of the Dioxidotetrahydrothiophenyl Intermediate: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophenyl intermediate.

    Coupling Reaction: The final step involves the coupling of the benzyl intermediate with the dioxidotetrahydrothiophenyl intermediate and the addition of the prop-2-en-1-yloxy group under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the dioxidotetrahydrothiophenyl group.

    Reduction: Reduction reactions may target the benzyl group or the prop-2-en-1-yloxy group.

    Substitution: Substitution reactions can occur at the benzyl or benzamide moieties, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)benzamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(prop-2-en-1-yloxy)benzamide may include other benzamides, thiophenes, and methoxy-substituted benzyl derivatives.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity profiles.

Conclusion

This compound is a complex synthetic compound with potential applications in various scientific fields. Its unique structure and reactivity make it an interesting subject for further research and development.

Properties

Molecular Formula

C23H27NO6S

Molecular Weight

445.5 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-prop-2-enoxybenzamide

InChI

InChI=1S/C23H27NO6S/c1-4-12-30-20-8-6-18(7-9-20)23(25)24(19-11-13-31(26,27)16-19)15-17-5-10-21(28-2)22(14-17)29-3/h4-10,14,19H,1,11-13,15-16H2,2-3H3

InChI Key

DDXVVDJYELPWOL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)OCC=C)OC

Origin of Product

United States

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